molecular formula C13H19NO2 B14038673 2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone

2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone

Cat. No.: B14038673
M. Wt: 221.29 g/mol
InChI Key: WIIHNRHKNYLGBH-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone is an organic compound with a complex structure that includes a tert-butylamino group and a hydroxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone typically involves multiple steps. One common method starts with the reaction of 4-hydroxy-3-methylbenzaldehyde with tert-butylamine under controlled conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tert-butylamino group can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylamino)-1-(4-hydroxyphenyl)ethanone: Lacks the methyl group on the phenyl ring.

    2-(tert-Butylamino)-1-(3-hydroxy-4-methylphenyl)ethanone: The positions of the hydroxy and methyl groups are reversed.

Uniqueness

2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both the hydroxy and methyl groups on the phenyl ring can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(tert-butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone

InChI

InChI=1S/C13H19NO2/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4/h5-7,14-15H,8H2,1-4H3

InChI Key

WIIHNRHKNYLGBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CNC(C)(C)C)O

Origin of Product

United States

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